molecular formula C19H13BrFN5O2S B12390530 UCK2 Inhibitor-3

UCK2 Inhibitor-3

Cat. No.: B12390530
M. Wt: 474.3 g/mol
InChI Key: VCFXXKDAPCCCGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UCK2 Inhibitor-3 is a non-competitive inhibitor targeting uridine-cytidine kinase 2 (UCK2), a key enzyme in the pyrimidine salvage pathway. This compound has an IC50 value of 16.6 micromolar. UCK2 plays a crucial role in phosphorylating uridine and cytidine to uridine monophosphate and cytidine monophosphate, respectively. This compound is significant in cancer research due to its ability to inhibit UCK2, which is often overexpressed in various cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of UCK2 Inhibitor-3 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. general organic synthesis techniques such as nucleophilic substitution, condensation reactions, and purification methods like chromatography are typically employed.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions: UCK2 Inhibitor-3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of different analogs.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs of this compound.

Scientific Research Applications

UCK2 Inhibitor-3 has several scientific research applications, including:

    Chemistry: Used as a tool compound to study the pyrimidine salvage pathway and its regulation.

    Biology: Investigates the role of UCK2 in cellular metabolism and its impact on cell proliferation and survival.

    Medicine: Explores its potential as a therapeutic agent in cancer treatment, particularly in cancers with overexpressed UCK2.

Mechanism of Action

UCK2 Inhibitor-3 exerts its effects by inhibiting the activity of uridine-cytidine kinase 2. This inhibition disrupts the pyrimidine salvage pathway, leading to a decrease in the levels of uridine monophosphate and cytidine monophosphate. This disruption affects nucleotide metabolism and can inhibit the proliferation of rapidly dividing cells, such as cancer cells. The compound also inhibits DNA polymerase eta and kappa, further impacting DNA synthesis and repair .

Properties

Molecular Formula

C19H13BrFN5O2S

Molecular Weight

474.3 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[[1-(4-fluorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H13BrFN5O2S/c20-11-1-5-13(6-2-11)23-16(27)10-29-19-24-17-15(18(28)25-19)9-22-26(17)14-7-3-12(21)4-8-14/h1-9H,10H2,(H,23,27)(H,24,25,28)

InChI Key

VCFXXKDAPCCCGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NC3=C(C=NN3C4=CC=C(C=C4)F)C(=O)N2)Br

Origin of Product

United States

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